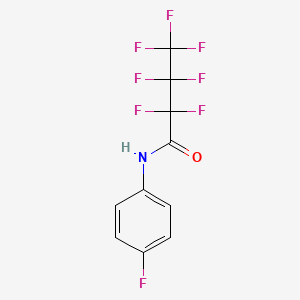

2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide

Description

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F8NO/c11-5-1-3-6(4-2-5)19-7(20)8(12,13)9(14,15)10(16,17)18/h1-4H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPPNGLLDAPGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F8NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896054 | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550301-92-3 | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide typically involves the reaction of heptafluorobutyric acid with 4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty polymers and coatings due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of perfluoroalkyl carbonyl compounds, as cataloged in the OECD PFAS database . Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : The trifluorophenyl analog (101) exhibits the highest repellency (EC₅₀ = 2.9 µg/cm²), surpassing DEET (EC₅₀ = 35 µg/cm²). This suggests that additional fluorine atoms on the phenyl ring enhance interactions with insect olfactory receptors .

- Methoxy and Acetyl Substituents : These groups may reduce volatility or alter metabolic stability, though data on their efficacy are lacking.

- 4-Fluorophenyl vs. Benzyl : The benzyl derivative (560-02-1) lacks repellency data, but its bulkier substituent could hinder vapor activity compared to the planar 4-fluorophenyl group.

Physical and Chemical Properties

- Thermodynamic Stability : Perfluoroalkyl chains resist degradation, increasing environmental persistence .

- Lipophilicity : High fluorine content elevates logP values, improving membrane permeability but raising bioaccumulation concerns.

- Synthetic Methods: Derivatives are synthesized via nucleophilic acyl substitution, as seen in the bromoethylphenyl analog preparation . Modifying substituents requires tailored reagents (e.g., sodium cyanide for cyanoethyl groups) .

Environmental and Regulatory Considerations

As a per- and polyfluoroalkyl substance (PFAS), the compound’s environmental persistence is a regulatory focus. Non-fluorinated alternatives (e.g., DEET) lack these concerns but exhibit lower efficacy.

Biological Activity

Overview

2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide is a fluorinated organic compound with the molecular formula . Its unique structure, characterized by multiple fluorine atoms, contributes to its distinctive chemical and physical properties. This compound has garnered attention in various scientific fields due to its potential applications in organic synthesis and biological research.

- Molecular Formula :

- Molecular Weight : 307.14 g/mol

- CAS Number : 550301-92-3

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The presence of fluorine atoms enhances its binding affinity to various molecular targets. This leads to potential applications in enzyme inhibition and modulation of protein-ligand interactions.

Biological Applications

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. The fluorinated structure may enhance the stability and reactivity of the compound in biological systems.

- Protein-Ligand Interactions : Studies have shown that the compound can effectively bind to certain proteins, potentially altering their function. This property is significant for drug design and therapeutic applications.

Research Findings

Recent studies have explored the biological effects of this compound:

- In vitro Studies : Experiments conducted on cell lines demonstrated that the compound exhibits cytotoxic effects at higher concentrations while promoting growth at lower concentrations.

- Case Study : In a study focusing on enzyme kinetics, it was found that the compound inhibited the activity of a specific protease by competing with substrate binding sites.

Data Table: Biological Activity Summary

| Study Type | Concentration Range | Observed Effect | Reference |

|---|---|---|---|

| In vitro | Low (1-10 µM) | Increased cell viability | |

| In vitro | High (50-100 µM) | Cytotoxic effects observed | |

| Enzyme Kinetics | 10 µM | Competitive inhibition | |

| Protein Binding | Varies | Enhanced binding affinity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide, and what yields can be expected?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. React 2,2,3,3,4,4,4-heptafluorobutanoyl chloride with 4-fluoroaniline in anhydrous dichloromethane (DCM) under inert conditions. Use triethylamine (TEA) as a base to scavenge HCl. Purify via recrystallization (e.g., hexane/ethyl acetate) or column chromatography. Similar fluorinated amides achieve yields >90% under optimized conditions .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Fluorinated acyl chlorides are moisture-sensitive; ensure strict anhydrous conditions .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Analytical Techniques :

- NMR : Use NMR (δ -70 to -120 ppm for CF/CF groups) and NMR (aromatic protons from 4-fluorophenyl at δ 7.0–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (calc. for CHFNO: ~355.0).

- IR : Confirm amide C=O stretch (~1650–1700 cm) and N-H bend (~1550 cm) .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target ≥98% purity .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in DCM/chloroform. Limited aqueous solubility due to fluorinated chains; use sonication or co-solvents (e.g., 10% DMSO in water) for biological assays .

- Stability : Store at -20°C under argon. Degradation risks include hydrolysis (amide bond) under acidic/basic conditions and photolysis (fluorophenyl group). Conduct stability studies via accelerated degradation (40°C/75% RH for 14 days) .

Advanced Research Questions

Q. How can computational modeling predict the conformational behavior of this compound in solution?

- Approach : Use molecular dynamics (MD) simulations with the OPLS-AA force field (validated for fluorinated organics ). Parameterize partial charges via Gaussian 16 at the B3LYP/6-31G* level. Simulate in explicit solvents (e.g., DMSO) using GROMACS.

- Outcome : Identify dominant conformers and assess fluorine’s steric/electronic effects on amide rotation barriers. Compare with NOESY NMR data for validation .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?

- Troubleshooting Steps :

Purity Verification : Re-analyze compound via HPLC and elemental analysis to exclude impurities (e.g., unreacted acyl chloride) .

Solvent Effects : Test DMSO vs. saline solutions; fluorinated compounds may aggregate in aqueous buffers, reducing apparent activity .

Control Experiments : Include fluorophenyl-free analogs to isolate fluorine’s contribution to binding .

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : Fluorine’s -I effect increases the electrophilicity of the amide carbonyl, facilitating nucleophilic attacks (e.g., Grignard reagents). Use Hammett constants (σ for CF = 0.43) to predict reaction rates.

- Experimental Design : Perform kinetic studies (NMR monitoring) on reactions with benzylamine. Compare with non-fluorinated analogs to quantify rate enhancements .

Q. What are the safety protocols for handling this compound given its structural analogs’ toxicity?

- Risk Mitigation :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/handling.

- Waste Disposal : Collect fluorinated waste separately; incinerate at >1100°C to prevent PFAS formation .

- Acute Toxicity : Refer to analogs like heptafluorobutyronitrile (LD ~100 mg/kg in rats; T+ classification) for emergency response planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.